6-Azaindole
Overview
Description
Mechanism of Action
Target of Action
6-Azaindole is a compound that has been found to be active against a variety of diseases . It has been used in the development of therapeutic agents, particularly as a kinase inhibitor . One of the primary targets of this compound is the HIV-1 attachment inhibitor pro-drug BMS-663068 . This compound is currently in clinical development for the treatment of HIV infection .
Mode of Action
The mode of action of this compound involves its interaction with its targets, leading to changes that can inhibit the progression of diseases. For instance, in the case of HIV-1, this compound acts as an attachment inhibitor, preventing the virus from attaching to host cells and thereby reducing viral replication .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to its role as a kinase inhibitor . Kinases are enzymes that play crucial roles in various cellular processes, including cell proliferation and differentiation . By inhibiting these enzymes, this compound can disrupt these processes and exert its therapeutic effects.
Result of Action
The result of this compound’s action at the molecular and cellular level is the inhibition of certain biochemical processes, leading to therapeutic effects. For example, in the context of HIV-1, the action of this compound results in reduced viral replication, contributing to the control of the infection .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of certain solvents can affect the excited state hydrogen and proton transfer reaction pathways of this compound . Understanding these influences can be crucial for optimizing the use of this compound in therapeutic applications.
Biochemical Analysis
Biochemical Properties
6-Azaindole plays a crucial role in various biochemical reactions. It is known to interact with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions of this compound is with protein kinases, where it acts as an inhibitor. This interaction is significant in the context of cancer therapy, as protein kinases are often involved in the regulation of cell growth and proliferation . Additionally, this compound has been shown to bind to the ATP-binding site of kinases, thereby inhibiting their activity and preventing the phosphorylation of target proteins .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been found to inhibit the proliferation of cancer cells by interfering with the RAF/MEK/ERK signaling pathway . This inhibition leads to reduced cell growth and induces apoptosis in cancer cells. Furthermore, this compound affects gene expression by altering the transcriptional activity of specific genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the ATP-binding site of protein kinases, inhibiting their catalytic activity . This binding prevents the transfer of phosphate groups to target proteins, thereby disrupting downstream signaling pathways. Additionally, this compound has been shown to inhibit the activity of Rho kinase (ROCK), which plays a critical role in the regulation of the cytoskeleton and cell motility . By inhibiting ROCK, this compound can reduce cell migration and invasion, which is particularly relevant in the context of cancer metastasis .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been extensively studied. It has been observed that this compound is relatively stable under physiological conditions, with minimal degradation over time . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . Additionally, in vivo studies have demonstrated that this compound maintains its efficacy over extended periods, making it a promising candidate for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound can effectively inhibit tumor growth and reduce tumor size in animal models of cancer . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . It is essential to determine the optimal dosage that maximizes therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is primarily metabolized in the liver by cytochrome P450 enzymes, which facilitate its biotransformation into more water-soluble metabolites for excretion . Additionally, this compound can influence metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels . These interactions are crucial for understanding the pharmacokinetics and pharmacodynamics of this compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been shown to interact with organic anion-transporting polypeptides (OATPs), which facilitate its uptake into cells . Once inside the cell, this compound can accumulate in specific cellular compartments, influencing its localization and activity . The distribution of this compound within tissues is also influenced by its binding to plasma proteins, which can affect its bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It has been observed to localize in the cytoplasm and nucleus of cells, where it can interact with various biomolecules . The targeting of this compound to specific subcellular compartments is facilitated by post-translational modifications and targeting signals that direct its localization . Understanding the subcellular distribution of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Azaindole can be synthesized through various methods, including metal-catalyzed cross-coupling reactions and cyclizations. One common approach involves the use of aminopyridines as starting materials, followed by the construction of the pyrrole ring . Metal-catalyzed reactions, such as the Sonogashira, Heck, and Suzuki cross-couplings, have been employed to synthesize 6-azaindoles . These reactions typically require palladium or copper catalysts and proceed under mild conditions.
Another method involves the cyclization of aziridin-2-yl dipropargylic alcohols, which undergo sequential cyclizations to form the this compound core . This approach provides a high yield of 2,5-disubstituted 6-azaindoles and is efficient for the preparation of pharmacologically important derivatives.
Industrial Production Methods
Industrial production of this compound often involves large-scale metal-catalyzed reactions due to their efficiency and scalability. The use of palladium-catalyzed cross-coupling reactions is particularly favored in industrial settings . These methods allow for the production of this compound in high yields and purity, making it suitable for further applications in drug development and research.
Chemical Reactions Analysis
Types of Reactions
6-Azaindole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: This compound can be oxidized to form trioxopyrrolopyridines and other functionalized azaindoles. The choice of solvent and oxidizing agent can influence the regioselectivity and yield of the oxidation products.
Reduction: Reduction reactions of this compound typically involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride. These reactions can yield reduced derivatives with different functional groups.
Substitution: Nucleophilic substitution reactions can be performed on this compound, particularly at the halogenated positions.
Common Reagents and Conditions
Oxidation: [Bis(trifluoroacetoxy)iodo]benzene in acetonitrile-water or acetonitrile-methanol.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkoxides or amines in the presence of a base, such as potassium carbonate or sodium hydride.
Major Products
Oxidation: Trioxopyrrolopyridines and functionalized azaindoles.
Reduction: Reduced azaindole derivatives with various functional groups.
Substitution: Alkoxy- or amino-substituted azaindoles.
Scientific Research Applications
6-Azaindole has found extensive applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: this compound serves as a valuable building block for the synthesis of complex heterocyclic compounds.
Biology: In biological research, this compound derivatives are used as probes to study enzyme activity and protein interactions.
Medicine: This compound derivatives have shown significant potential as kinase inhibitors and other therapeutic agents.
Industry: In the industrial sector, this compound is used as an intermediate in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
6-Azaindole is one of the four positional isomers of azaindole, which also includes 4-azaindole, 5-azaindole, and 7-azaindole . These isomers differ in the position of the nitrogen atom within the fused ring system, which can influence their chemical properties and biological activities.
4-Azaindole: The nitrogen atom is located at the 4-position of the indole ring.
5-Azaindole: The nitrogen atom is located at the 5-position.
7-Azaindole: The nitrogen atom is located at the 7-position.
This compound is unique due to its specific nitrogen position, which can confer distinct reactivity and binding properties compared to its isomers. This uniqueness makes it a valuable scaffold for the development of new therapeutic agents and research tools.
Properties
IUPAC Name |
1H-pyrrolo[2,3-c]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2/c1-3-8-5-7-6(1)2-4-9-7/h1-5,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLKDJOPOOHHZAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20181562 | |
Record name | 1H-Pyrrolo(2,3-c)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20181562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
271-29-4 | |
Record name | 1H-Pyrrolo[2,3-c]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=271-29-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrrolo(2,3-c)pyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000271294 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Pyrrolo(2,3-c)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20181562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-pyrrolo[2,3-c]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.